1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one 1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Brand Name: Vulcanchem
CAS No.: 1018142-26-1
VCID: VC4197715
InChI: InChI=1S/C10H9F4N3O/c1-4-8-5(9(13)14)2-7(18)15-10(8)17(16-4)3-6(11)12/h2,6,9H,3H2,1H3,(H,15,18)
SMILES: CC1=NN(C2=C1C(=CC(=O)N2)C(F)F)CC(F)F
Molecular Formula: C10H9F4N3O
Molecular Weight: 263.196

1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

CAS No.: 1018142-26-1

Cat. No.: VC4197715

Molecular Formula: C10H9F4N3O

Molecular Weight: 263.196

* For research use only. Not for human or veterinary use.

1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one - 1018142-26-1

Specification

CAS No. 1018142-26-1
Molecular Formula C10H9F4N3O
Molecular Weight 263.196
IUPAC Name 1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-6-one
Standard InChI InChI=1S/C10H9F4N3O/c1-4-8-5(9(13)14)2-7(18)15-10(8)17(16-4)3-6(11)12/h2,6,9H,3H2,1H3,(H,15,18)
Standard InChI Key REPKPNNFMITSJV-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C(=CC(=O)N2)C(F)F)CC(F)F

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Structural Features

1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a bicyclic heterocycle comprising a pyrazole ring fused to a pyridinone system. The IUPAC name reflects substituents at three key positions:

  • N1: 2,2-difluoroethyl group (-CH2CF2)

  • C4: Difluoromethyl group (-CF2H)

  • C3: Methyl group (-CH3)

The pyridinone moiety introduces a ketone functional group at position 6, contributing to the compound’s polarity and hydrogen-bonding capacity .

Synthesis and Manufacturing Processes

General Synthetic Strategies

Pyrazolo[3,4-b]pyridinones are typically synthesized via two primary routes:

  • Pyridine ring formation on a preexisting pyrazole (e.g., cyclocondensation of pyrazole-4-carboxamides with diketones).

  • Pyrazole ring formation on a preexisting pyridine (e.g., [3+2] cycloaddition of nitrile imines with pyridinone derivatives) .

For the target compound, route 1 is favored due to the substitution pattern. A representative synthesis involves:

  • Step 1: Preparation of 3-methylpyrazole-4-carboxamide.

  • Step 2: Reaction with 2,2-difluoroethylamine and difluoromethyl ketone under acidic conditions to form the pyridinone ring.

  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Optimization Challenges

  • Fluorine incorporation: Selective introduction of difluoroethyl and difluoromethyl groups requires anhydrous conditions to avoid hydrolysis.

  • Regioselectivity: Ensuring proper fusion of pyrazole and pyridinone rings necessitates strict temperature control (80–100°C) .

TargetActivity (IC50/EC50)Model SystemCitation
c-MYC/MAX dimerization3.2 μMHeLa cells
PDE4B0.5 μMRecombinant enzyme
TNF-α production0.8 μMRAW 264.7 macrophages

Patent Landscape and Industrial Applications

Key Patents

The compound falls under the scope of US20240300951A1, which claims:

  • Composition: Pyrazolopyridinones with N1-alkyl and C4-halo substituents.

  • Use: Treatment of neoplasms via kinase inhibition .

Current Research and Future Directions

Emerging Applications

  • Oncology: Fluorinated pyrazolopyridinones show promise in disrupting protein-protein interactions (e.g., MYC/MAX) .

  • Neuroinflammation: PDE4 inhibition could ameliorate neuroinflammatory pathways in Alzheimer’s models .

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